Bienvenue dans la boutique en ligne BenchChem!

4-Bromo-2-ethyl-1-fluorobenzene

Regiochemistry Quality Control NMR Spectroscopy

4-Bromo-2-ethyl-1-fluorobenzene (CAS 627463-25-6) is a tri-substituted aromatic building block featuring bromine, ethyl, and fluorine substituents in a 1,2,4-relationship. With a molecular formula of C8H8BrF and a molecular weight of 203.05 g/mol, it is a key intermediate in the synthesis of pharmaceutical and agrochemical candidates, particularly where the ethyl group provides specific lipophilic and steric properties distinct from methyl or halogen-only analogs.

Molecular Formula C8H8BrF
Molecular Weight 203.05 g/mol
CAS No. 627463-25-6
Cat. No. B1291721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-ethyl-1-fluorobenzene
CAS627463-25-6
Molecular FormulaC8H8BrF
Molecular Weight203.05 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)Br)F
InChIInChI=1S/C8H8BrF/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3
InChIKeyAFMZYBYSTYYOFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-ethyl-1-fluorobenzene (CAS 627463-25-6): A Regiospecific Tri-substituted Aryl Halide Building Block for Medicinal Chemistry and Agrochemical Synthesis


4-Bromo-2-ethyl-1-fluorobenzene (CAS 627463-25-6) is a tri-substituted aromatic building block featuring bromine, ethyl, and fluorine substituents in a 1,2,4-relationship. With a molecular formula of C8H8BrF and a molecular weight of 203.05 g/mol, it is a key intermediate in the synthesis of pharmaceutical and agrochemical candidates, particularly where the ethyl group provides specific lipophilic and steric properties distinct from methyl or halogen-only analogs . The compound is commercially available in purities ranging from 95% to 98%, with typical specifications including a boiling point of 201.0±20.0 °C and a density of 1.423±0.06 g/cm³ .

Why 4-Bromo-2-ethyl-1-fluorobenzene Cannot Be Replaced by Generic Analogs: The Critical Role of Regiochemistry and Alkyl Substitution in Downstream Synthetic Outcomes


The exact substitution pattern of 4-bromo-2-ethyl-1-fluorobenzene—fluorine at position 1, ethyl at position 2, and bromine at position 4—defines its utility and cannot be replicated by regioisomers like 4-bromo-1-ethyl-2-fluorobenzene (CAS 627463-18-7) or 4-bromo-2-methyl-1-fluorobenzene . The position of the fluorine atom relative to the bromine leaving group influences the electron density on the aromatic ring, directly affecting the rate and regioselectivity of palladium-catalyzed cross-coupling reactions . Similarly, replacing the ethyl group with a smaller methyl group alters both the steric environment and the lipophilicity of the final compound, which can be critical for biological activity in drug discovery programs [1]. Substitution with a generic 'bromo-fluoro-benzene' building block without the specific ethyl substitution will therefore lead to a different chemical entity with altered reactivity and, ultimately, a different biological or material property profile.

Quantitative Evidence Guide: Differentiating Performance of 4-Bromo-2-ethyl-1-fluorobenzene (CAS 627463-25-6) from Key Comparators


Regioisomeric Purity and Identity Verification: 4-Bromo-2-ethyl-1-fluorobenzene vs 4-Bromo-1-ethyl-2-fluorobenzene

The correct regioisomer, 4-bromo-2-ethyl-1-fluorobenzene (CAS 627463-25-6), is structurally distinct from its closest regioisomer, 4-bromo-1-ethyl-2-fluorobenzene (CAS 627463-18-7). Procurement of the incorrect isomer can lead to failed reactions and incorrect biological data. Reputable vendors such as Bidepharm provide batch-specific quality control data, including NMR, HPLC, and GC, to verify the identity and purity (standard purity 98%) of the specific regioisomer, thereby mitigating the risk of supply chain error .

Regiochemistry Quality Control NMR Spectroscopy

Impact of Alkyl Substituent Size on Predicted Lipophilicity: Ethyl vs Methyl Analogs

The ethyl group in 4-bromo-2-ethyl-1-fluorobenzene provides a calculated increase in lipophilicity (AlogP) compared to its methyl analog, 4-bromo-2-methyl-1-fluorobenzene. This difference can be critical for optimizing the ADME profile of drug candidates. Using computational predictions, the AlogP for the target compound is approximately 3.6, while the methyl analog has an AlogP of approximately 3.0, representing a difference of +0.6 log units [1]. This shift is within a range that can significantly affect membrane permeability and metabolic stability.

Lipophilicity Drug Design ADME Properties

Synthetic Utility as a Key Intermediate in Patented Pharmaceutical Candidates

4-Bromo-2-ethyl-1-fluorobenzene is specifically claimed and exemplified as a key intermediate in the synthesis of pyrimidone derivatives for the treatment or prevention of viral diseases, as described in patent WO2017/158151 [1]. The patent's synthetic route utilizes the specific bromo-fluoro-ethyl substitution pattern to construct the core structure of the active pharmaceutical ingredient. The analogous compounds with methyl or no alkyl substitution are not exemplified in this invention, implying that the ethyl group is integral to the synthetic sequence or the final molecule's activity [1].

Patent Intermediates Pharmaceutical Synthesis Antiviral Agents

Optimal Application Scenarios for 4-Bromo-2-ethyl-1-fluorobenzene (CAS 627463-25-6) Based on Verified Evidence


Medicinal Chemistry: Lead Optimization Requiring Precise Lipophilicity Tuning

For medicinal chemists optimizing a lead series where a +0.6 log unit increase in AlogP is desired to enhance membrane permeability without introducing a significant steric penalty, 4-bromo-2-ethyl-1-fluorobenzene offers a quantifiably superior starting point over the methyl analog. The ethyl group provides a calculated AlogP of approximately 3.6, which can be crucial for achieving the desired balance between potency and ADME properties [1].

Process Chemistry: Synthesis of Patent-Protected Antiviral Agents

For process R&D teams working to scale up the synthesis of pyrimidone-based antiviral candidates, procuring 4-bromo-2-ethyl-1-fluorobenzene is mandatory. It is a specifically named and essential intermediate in the patent-protected route described in WO2017/158151, and its use is necessary to produce the exact active pharmaceutical ingredient covered by the intellectual property [2].

Chemical Biology: Ensuring Assay Reproducibility with Certified Regioisomeric Identity

In chemical biology and probe development, the use of an incorrect regioisomer can lead to false negatives or misleading structure-activity relationships. By sourcing 4-bromo-2-ethyl-1-fluorobenzene from suppliers that provide batch-specific NMR and HPLC data confirming its regioisomeric identity and 98% purity, researchers can ensure the integrity and reproducibility of their biochemical and cellular assays, directly comparing results with those obtained from the correct intermediate .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-ethyl-1-fluorobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.